molecular formula C10H15NS B1284350 [1-(Thiophen-2-yl)cyclopentyl]methanamine CAS No. 75180-54-0

[1-(Thiophen-2-yl)cyclopentyl]methanamine

Cat. No.: B1284350
CAS No.: 75180-54-0
M. Wt: 181.3 g/mol
InChI Key: MDNIELHLGOAGCL-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Cyclopentane (B165970) Moieties in Contemporary Chemical and Biological Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in drug discovery. nih.govrsc.org Its structural and electronic properties often lead to favorable interactions with biological targets. Thiophene is a common scaffold in a wide array of FDA-approved drugs, demonstrating its versatility and importance in medicinal chemistry. nih.gov Thiophene derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and antitumor effects. researchgate.netchemicalbook.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the ring itself is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without losing biological activity, sometimes with improved properties. nih.gov

The combination of a thiophene and a cyclopentane ring within the same molecule, as seen in precursors like cyclopentyl 2-thienyl ketone, has been explored in the synthesis of pharmacologically active compounds such as tiletamine, an anesthetic agent. google.com This demonstrates the potential of this combined scaffold in the development of new therapeutics.

Research Context of Amines as Key Pharmacophores and Ligands in Advanced Chemical Synthesis

The amine functional group is a cornerstone of medicinal chemistry and a frequent component of pharmacologically active compounds. Amines are often key pharmacophores, directly interacting with biological targets such as receptors and enzymes through hydrogen bonding and ionic interactions. The basicity of the amine group allows for salt formation, which can improve the solubility and bioavailability of drug candidates. The nature of the amine (primary, secondary, or tertiary) and its substitution pattern can significantly influence a molecule's biological activity and selectivity.

Beyond their role as pharmacophores, amines are crucial as ligands in advanced chemical synthesis. They can coordinate with metal catalysts to facilitate a wide range of chemical transformations, often with high selectivity and efficiency. This dual role of amines as both biologically active moieties and tools for chemical synthesis underscores their fundamental importance in the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNIELHLGOAGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586204
Record name 1-[1-(Thiophen-2-yl)cyclopentyl]methanamine
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Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75180-54-0
Record name 1-(2-Thienyl)cyclopentanemethanamine
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Record name 1-[1-(Thiophen-2-yl)cyclopentyl]methanamine
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Record name [1-(thiophen-2-yl)cyclopentyl]methanamine
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Research Trajectories and Interdisciplinary Applications

Overview of Research Trajectories for Novel Cyclopentyl-Thiophene-Amine Architectures

While dedicated research on this compound is still emerging, the broader research trajectory for novel cyclopentyl-thiophene-amine architectures is focused on several key areas:

Medicinal Chemistry and Drug Discovery: The primary driver for research into these architectures is the search for new therapeutic agents. Studies on related cyclopenta[c]thiophene (B1259328) compounds have shown potential anticancer activity, particularly against leukemia cell lines. nih.gov The general biological activities associated with thiophene derivatives, such as anti-inflammatory and antimicrobial effects, suggest that novel cyclopentyl-thiophene-amine compounds could be promising candidates for development in these areas as well. impactfactor.orgmdpi.com

Synthesis of Novel Analogs: A significant research effort is directed towards the development of efficient and versatile synthetic routes to access a variety of cyclopentyl-thiophene-amine derivatives. This includes the exploration of different substitution patterns on both the thiophene and cyclopentane rings, as well as modifications to the amine functionality. The ability to generate a library of structurally diverse analogs is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

Pharmacological Evaluation: Once synthesized, these novel compounds undergo rigorous pharmacological evaluation to determine their biological effects. This involves in vitro screening against various cell lines and biological targets, followed by in vivo studies in animal models to assess their efficacy and safety.

Interdisciplinary Applications of this compound and its Derivatives in Scientific Research

The potential applications of this compound and its derivatives extend beyond medicinal chemistry into other scientific disciplines:

Materials Science: Thiophene-containing molecules are known for their use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of a cyclopentyl-amine moiety could modulate the electronic and self-assembly properties of these materials, leading to novel functionalities.

Catalysis: As amines can act as ligands for metal catalysts, derivatives of this compound could be explored as chiral ligands in asymmetric catalysis. The rigid cyclopentyl scaffold could provide a well-defined steric environment around the metal center, potentially enabling high levels of enantioselectivity in chemical reactions.

Chemical Biology: Functionalized derivatives of this compound could be used as chemical probes to study biological processes. For example, attaching a fluorescent tag or a reactive group could allow for the visualization and identification of its biological targets within a cell.

While the body of research specifically focused on this compound is currently limited, the established significance of its constituent moieties and the promising biological activities of related compounds suggest that it is a molecule with considerable potential for future investigation across multiple scientific disciplines.

Established Synthetic Pathways for the Core [1-(Thiophen-2-yl)cyclopentyl] Scaffold

The construction of the central 1-(thiophen-2-yl)cyclopentyl scaffold is a pivotal step in the synthesis of the target molecule. Key strategies involve the formation of the cyclopentane ring and the subsequent or concurrent introduction of the thiophene moiety.

Cyclopentane Ring Formation and Functionalization in the Context of Thiophene Coupling (e.g., via enolate reactions of cyclopentanone)

One of the most direct methods for coupling the thiophene and cyclopentane rings involves the nucleophilic addition of a thiophene-derived organometallic reagent to cyclopentanone (B42830). A common approach is the Grignard reaction, where 2-thienylmagnesium bromide is reacted with cyclopentanone. This reaction yields 1-(thiophen-2-yl)cyclopentanol, a key intermediate that can be further functionalized. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

Alternatively, the reaction of cyclopentanone with cyanomethylene reagents can lead to condensated products that serve as precursors for thiophene ring formation. researchgate.net For instance, the reaction of cyclopentanone with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield versatile intermediates. researchgate.net

Another strategy involves the direct acylation of thiophene with a cyclopentyl synthon. For example, cyclopentanecarboxylic acid can be reacted with thiophene in the presence of a water-scavenging solvent like polyphosphoric acid to produce cyclopentyl 2-thienyl ketone. google.com This ketone can then undergo further modifications to generate the desired scaffold.

Reactant 1Reactant 2ProductReaction Type
2-Thienylmagnesium bromideCyclopentanone1-(Thiophen-2-yl)cyclopentanolGrignard Reaction
CyclopentanoneMalononitrileCondensation ProductKnoevenagel Condensation
ThiopheneCyclopentanecarboxylic acidCyclopentyl 2-thienyl ketoneFriedel-Crafts Acylation

Thiophene Moiety Introduction and Selective Derivatization (e.g., reaction with 2-bromothiophene, halogenation strategies)

The introduction of the thiophene ring can be achieved through various synthetic methods. The use of pre-functionalized thiophenes, such as 2-bromothiophene, is a common strategy. 2-Bromothiophene can be converted into the corresponding Grignard reagent, 2-thienylmagnesium bromide, which is a potent nucleophile for attacking electrophilic centers like the carbonyl carbon of cyclopentanone. libretexts.org

Furthermore, the thiophene ring itself can be synthesized through cyclization reactions of functionalized alkynes. mdpi.com This approach allows for the construction of substituted thiophene rings, which is particularly useful for generating analogues. Halogenation of the thiophene ring, for instance with N-bromosuccinimide (NBS), can provide handles for further functionalization through cross-coupling reactions. Halogenated thiophenes can also serve as solvent additives to mediate morphology in certain applications. rsc.org

Strategic Amination Routes for Methanamine Moiety Incorporation (e.g., direct amination, reductive amination strategies)

Once the 1-(thiophen-2-yl)cyclopentyl core is established, the next critical step is the introduction of the methanamine moiety. Several amination strategies can be employed.

A highly effective method is the reductive amination of a corresponding ketone or aldehyde. organic-chemistry.org For instance, cyclopentyl(thiophen-2-yl)ketone can be reacted with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent to form the desired amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation.

Another key pathway involves the synthesis and subsequent reduction of 1-(thiophen-2-yl)cyclopentanecarbonitrile. This nitrile intermediate can be prepared, for example, by the reaction of a suitable cyclopentyl derivative with a cyanide source. The nitrile group can then be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The addition of Grignard reagents to nitriles, followed by hydrolysis, can also lead to ketones which can then undergo reductive amination. masterorganicchemistry.comyoutube.com

Direct amination of cyclopentanone has also been explored, which can lead to cyclopentylamine, a valuable chemical intermediate. researchgate.net

PrecursorReagentsProductReaction Type
Cyclopentyl(thiophen-2-yl)ketoneAmmonia, Reducing AgentThis compoundReductive Amination
1-(Thiophen-2-yl)cyclopentanecarbonitrileLiAlH4 or H2/CatalystThis compoundNitrile Reduction

Divergent Synthesis Approaches for Analogue Generation in Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, the synthesis of a diverse range of analogues is essential. This involves systematic modifications of the thiophene ring, the cyclopentyl core, and the methanamine side chain.

Substituent Variation on the Thiophene Ring for Modulated Electronic and Steric Effects

The electronic and steric properties of the thiophene ring can be systematically altered by introducing various substituents. Thiophene and its derivatives are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov Halogenation of the thiophene ring, for example, can introduce sites for further functionalization via cross-coupling reactions, allowing for the attachment of a wide array of functional groups. nih.govnih.gov The synthesis of thiophene derivatives through the cyclization of functionalized alkynes also provides a route to substituted thiophenes. mdpi.com These modifications can influence the compound's interaction with biological targets and its pharmacokinetic properties. nih.gov

Diversification at the Amine Functionality (e.g., primary, secondary, tertiary amine derivatives, carboxamide linkages)

The primary amine group of this compound serves as a versatile synthetic handle for structural diversification, enabling the generation of a library of derivatives with modified properties. Standard organic transformations can be employed to convert the primary amine into secondary amines, tertiary amines, and carboxamides, thereby exploring the structure-activity relationship of this chemical scaffold.

Secondary and Tertiary Amine Derivatives

The synthesis of secondary and tertiary amines from the primary amine precursor can be achieved through several established methods, most notably N-alkylation and reductive amination.

N-Alkylation: This classical approach involves the reaction of the primary amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can be controlled to yield predominantly secondary amines by using a 1:1 molar ratio of the amine to the alkylating agent. The formation of tertiary amines can be favored by using an excess of the alkylating agent or by a subsequent alkylation step of the formed secondary amine.

Reductive Amination: A highly efficient and widely used method for forming C-N bonds, reductive amination involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net This method is often preferred due to its high selectivity and the availability of a wide range of carbonyl compounds. The process can be repeated with a second, different carbonyl compound to synthesize tertiary amines with distinct alkyl groups. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and triethylsilane (Et₃SiH). rsc.org Recently, visible-light-facilitated, metal-free carbonyl alkylative amination has emerged as a general method for producing structurally complex tertiary amines from aldehydes, secondary amines, and alkyl halides. nih.govnih.gov

Table 1: General Methodologies for Secondary and Tertiary Amine Synthesis

Method Reagents Product Type Key Features
N-Alkylation Alkyl Halides (R-X) Secondary/Tertiary Amines Direct C-N bond formation; can lead to over-alkylation.
Reductive Amination Aldehydes/Ketones, Reducing Agent (e.g., NaBH₄, NaBH₃CN) Secondary/Tertiary Amines High selectivity; broad substrate scope; milder conditions. researchgate.netrsc.org
Carbonyl Alkylative Amination Aldehydes, Alkyl Halides, Silane Reducing Agent, Visible Light Tertiary Amines Metal-free; modular; suitable for complex amine synthesis. nih.govnih.gov

Carboxamide Linkages

Carboxamide derivatives are readily synthesized by the acylation of the primary amine of this compound. This transformation is typically achieved by reaction with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Acylation with Acyl Chlorides: This is a straightforward and often high-yielding reaction where the amine reacts with a suitable acyl chloride in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Amide Coupling Reactions: The direct reaction with a carboxylic acid is facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This method is particularly useful for synthesizing complex amides under mild conditions.

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives exemplifies the formation of such carboxamide linkages on a thiophene-containing scaffold, showcasing the utility of these reactions in medicinal chemistry. mdpi.com

Table 2: Examples of Acylating Agents for Carboxamide Synthesis

Acylating Agent Class Example Reagent Resulting Amide Structure
Aromatic Acyl Chloride Benzoyl chloride N-([1-(Thiophen-2-yl)cyclopentyl]methyl)benzamide
Heterocyclic Acyl Chloride Nicotinoyl chloride N-([1-(Thiophen-2-yl)cyclopentyl]methyl)nicotinamide
Aliphatic Carboxylic Acid Acetic acid (with coupling agent) N-([1-(Thiophen-2-yl)cyclopentyl]methyl)acetamide

Advanced Catalytic and Green Chemistry Techniques in this compound Synthesis

In recent years, the principles of green chemistry have become integral to synthetic route design, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.neteurekaselect.com For the synthesis of this compound and its analogues, advanced catalytic methods and green chemistry techniques offer significant advantages over traditional approaches. rsc.orgderpharmachemica.com

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification. Ultrasound irradiation can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. jocpr.com In the context of thiophene synthesis, ultrasound has been successfully applied to the Gewald reaction, a multicomponent reaction used to produce highly substituted 2-aminothiophenes. jocpr.comjocpr.com

The use of ultrasound promotes efficient mixing and mass transfer and generates localized high temperatures and pressures through acoustic cavitation, thereby accelerating the reaction. jocpr.com Furthermore, this technique is often paired with green solvents. For instance, an efficient one-pot sonication procedure for synthesizing 2-aminothiophenes has been reported using polyethylene (B3416737) glycol (PEG-200) as a recyclable and environmentally benign solvent, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. jocpr.com This approach offers substantial improvements over classical methods that often require prolonged reaction times and hazardous solvents. jocpr.com

Table 3: Comparison of Conventional vs. Ultrasound-Promoted Gewald Reaction for 2-Aminothiophene Synthesis jocpr.com

Parameter Conventional Method (Stirring) Ultrasound-Promoted Method (Sonication)
Reaction Time Several hours Minutes
Temperature Often elevated Room Temperature
Yield Moderate to good Good to excellent (e.g., up to 95%)
Solvent Often hazardous organic solvents Green solvents (e.g., PEG-200)

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C, C-N, and C-S bonds that are crucial for constructing complex molecules like this compound. rsc.orgnumberanalytics.comnih.gov

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used in cross-coupling reactions to form the thiophene ring or to functionalize it. For instance, the synthesis of a 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved using a PdCl₂/CuI/Ph₃P catalytic system for the cross-coupling of propargylamines with acyl chlorides. mdpi.com Copper-catalyzed reactions are also employed for the synthesis of thiophenes from 1-bromoalkynes and a sulfur source. mdpi.com

Rhodium and Iridium Catalysis: Rhodium and iridium catalysts have been pivotal in developing mild and versatile C-H amination reactions. nih.gov These methods allow for the direct formation of C-N bonds by activating C-H bonds, offering a step- and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

These catalytic systems not only provide high efficiency and selectivity but also align with green chemistry principles by enabling reactions under milder conditions and reducing the number of synthetic steps.

Table 4: Selected Transition Metal Catalysts in Thiophene-Related Synthesis

Catalyst System Reaction Type Application Reference
PdCl₂/CuI/Ph₃P Cross-coupling Synthesis of complex thiophene-containing heterocycles mdpi.com
Copper Iodide (CuI) C-S Coupling/Heterocyclization Synthesis of 2,5-disubstituted thiophenes from 1-bromoalkynes mdpi.com
Rhodium(III) Complexes C-H Amination Direct formation of C-N bonds on aromatic systems nih.gov
Iridium(III) Complexes C-H Amidation Amidation of C(sp³)-H bonds nih.gov

Structural Elucidation and Detailed Conformational Analysis of 1 Thiophen 2 Yl Cyclopentyl Methanamine and Its Derivatives

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

A complete structural assignment of [1-(Thiophen-2-yl)cyclopentyl]methanamine would be achieved through a combination of ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the thiophene (B33073) ring, the cyclopentane (B165970) ring, and the aminomethyl group. The aromatic protons on the thiophene ring would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their coupling patterns revealing their substitution. The protons of the cyclopentane ring would likely appear as a complex multiplet in the upfield region. The methylene (B1212753) protons of the aminomethyl group would also be identifiable, and their chemical shift would be influenced by the adjacent amine.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for the carbons of the thiophene ring, the quaternary carbon of the cyclopentane ring attached to the thiophene and aminomethyl groups, the other cyclopentane carbons, and the carbon of the aminomethyl group.

Variable-Temperature NMR: To study the conformational dynamics, variable-temperature NMR experiments could be employed. Changes in the NMR spectra as a function of temperature would indicate the presence of different conformers and allow for the determination of the energy barriers for their interconversion.

A hypothetical data table for the expected NMR shifts is presented below.

Assignment Hypothetical ¹H NMR (δ, ppm) Hypothetical ¹³C NMR (δ, ppm)
Thiophene-H37.2-7.4125-127
Thiophene-H46.9-7.1123-125
Thiophene-H56.8-7.0127-129
Thiophene-C2-145-150
Cyclopentane-CH₂1.5-1.925-35
Cyclopentane-C(quat)-50-60
CH₂-NH₂2.8-3.245-55
NH₂1.0-2.0 (broad)-

High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Techniques like GC-MS and LC-ESI-MS would be used to assess purity and to study the fragmentation patterns. The fragmentation pathways would likely involve cleavage of the bonds adjacent to the quaternary carbon, leading to the loss of the aminomethyl group or the thiophene ring.

A table of predicted m/z values for possible adducts is provided based on publicly available database information.

Adduct Predicted m/z
[M+H]⁺182.0998
[M+Na]⁺204.0817
[M+K]⁺220.0556

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Architecture Elucidation

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure in the solid state. This technique would reveal the precise three-dimensional arrangement of the atoms, including the conformation of the cyclopentane ring and the relative orientation of the thiophene and aminomethyl substituents. The crystal packing analysis would describe how the individual molecules are arranged in the crystal lattice, highlighting any intermolecular interactions.

The crystallographic data would allow for a detailed quantitative analysis of the molecule's geometry. This includes precise measurements of bond lengths, bond angles, and dihedral angles. Furthermore, any hydrogen bonding networks involving the amine group could be identified and characterized, providing insights into the forces that stabilize the crystal structure.

A hypothetical table of key geometric parameters is shown below.

Parameter Expected Value
C-S bond length (thiophene)~1.7 Å
C-N bond length~1.47 Å
C-C-C bond angle (cyclopentane)~105°
Dihedral angle (Thiophene-C-C-N)Variable, depending on conformer

Conformational Landscape and Dynamic Studies in Solution and Solid State

The conformational landscape of this compound would be influenced by the rotational freedom around the single bonds connecting the cyclopentane ring to the thiophene and aminomethyl groups. The cyclopentane ring itself can adopt various puckered conformations, such as the envelope and twist forms. Computational modeling, in conjunction with the experimental data from NMR and X-ray crystallography, would be necessary to map the potential energy surface and identify the most stable conformers and the transition states for their interconversion.

Computational Chemistry and Molecular Modeling Studies of 1 Thiophen 2 Yl Cyclopentyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. For [1-(Thiophen-2-yl)cyclopentyl]methanamine, DFT calculations can provide a detailed picture of its electronic landscape.

Recent studies on various thiophene (B33073) derivatives have demonstrated the utility of DFT in elucidating their electronic structures and properties. mdpi.comubc.ca By applying similar methodologies to this compound, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological targets. The charge distribution across the thiophene ring, the cyclopentyl group, and the methanamine side chain can be quantified, highlighting potential sites for hydrogen bonding, and other non-covalent interactions. For instance, the nitrogen atom of the methanamine group is expected to be a region of negative electrostatic potential, making it a likely hydrogen bond acceptor.

Calculated PropertyExemplary ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DIndicates overall polarity of the molecule
ESP Minimum (on N atom)-45 kcal/molHighlights potential for hydrogen bond acceptance

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Characterization

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological target, typically a protein or a nucleic acid.

Given the chemical structure of this compound, virtual screening against databases of protein structures such as the Protein Data Bank (PDB) can be performed to identify potential biological targets. This process involves computationally "docking" the molecule into the binding sites of a vast number of proteins to predict binding affinity. Thiophene-containing compounds are known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs). Virtual screening campaigns can help to prioritize which of these protein families are most likely to bind to this compound, thereby guiding experimental validation efforts.

Once a potential target is identified, molecular docking can be used to predict the preferred binding orientation or "pose" of this compound within the active site. These simulations can also provide an estimate of the binding affinity, often expressed as a docking score or a calculated binding free energy. The analysis of the docked pose can reveal key interactions, or "hotspots," such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues of the protein. For example, the thiophene ring could engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the methanamine group could form hydrogen bonds with polar residues such as aspartate or serine.

Potential TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Kinase A-8.5Lys72, Asp184, Phe167Hydrogen Bond, Salt Bridge, Pi-Stacking
GPCR B-7.9Trp254, Tyr112, Asn312Pi-Stacking, Hydrogen Bond
Enzyme C-7.2Val65, Leu98, Ile150Hydrophobic Interactions

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry can also be employed to elucidate the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and the factors influencing stereoselectivity. For reactions involving this compound, either in its synthesis or its metabolic fate, computational studies can be invaluable.

For instance, if this compound were to be synthesized via a multi-step process, computational methods could be used to investigate the energy profile of each step, identify the rate-determining step, and rationalize the observed stereochemical outcome. Theoretical studies on the reactions of thiophenes have provided insights into their photochemical isomerization and pyrolysis mechanisms. researchgate.netacs.org Similar computational approaches could be applied to understand the reactivity of the thiophene ring in this compound, considering the electronic influence of the cyclopentylmethanamine (B1347104) substituent. This could aid in predicting potential side reactions and optimizing reaction conditions for its synthesis or derivatization.

Ligand-Based and Structure-Based Rational Design Strategies

The ultimate goal of many computational chemistry studies in drug discovery is to guide the rational design of new molecules with improved properties. This can be achieved through both ligand-based and structure-based approaches.

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov Should a series of analogs of this compound be synthesized and tested, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. Studies on other thiophene derivatives have successfully employed 3D-QSAR models to correlate structural features with antitumor activity. researchgate.net

Pharmacophore mapping is another powerful ligand-based technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. youtube.com By analyzing the structure of this compound and its predicted binding mode, a pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used to search large chemical databases for other diverse molecules that fit the pharmacophore and are therefore likely to bind to the same target.

Structure Activity Relationship Sar Investigations of 1 Thiophen 2 Yl Cyclopentyl Methanamine Analogues

Systematic Exploration of Structural Modifications for Bioactivity Optimization

The systematic modification of the three main components of the [1-(thiophen-2-yl)cyclopentyl]methanamine scaffold—the thiophene (B33073) ring, the cyclopentyl ring, and the methanamine group—provides deep insights into their respective contributions to biological activity.

The thiophene ring is a privileged pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring to improve metabolic stability, binding affinity, and other physicochemical properties. nih.gov Its electron-rich nature and the presence of the sulfur heteroatom allow for various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. nih.gov

Heterocycle ReplacementPotential Impact on Activity/SelectivityReference
Furan (B31954) Similar in size to thiophene but with different electronic properties due to the oxygen heteroatom; may alter hydrogen bonding capabilities. nih.gov
Pyridine (B92270) Introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor and alter the compound's acid-base properties and solubility. researchgate.net
Thiazole Contains both sulfur and nitrogen, offering different interaction points and potentially altering the vector of hydrogen bond donors/acceptors. mdpi.com

Halogenation effects: The introduction of halogen substituents (F, Cl, Br, I) onto the thiophene ring is a key tactic for optimizing activity. Halogens can modify the electronic nature of the ring and participate in specific interactions, such as halogen bonding, with the target protein. acs.org The position of the halogen is critical. For example, in a series of KV1.3 inhibitors, replacing a benzene (B151609) ring with a 3-thiophene moiety resulted in the most potent compound in the series, highlighting the importance of the attachment point and substitution pattern. mdpi.com

The cyclopentyl ring acts as a rigid scaffold that orients the thiophene and methanamine groups in a specific spatial arrangement. Its size, shape, and conformational flexibility are critical for molecular recognition.

Ring Size: The size of the cycloalkane ring significantly impacts binding affinity. Studies comparing different ring sizes in various compound classes have shown that the cyclopentyl ring often provides an optimal balance of rigidity and flexibility. For instance, in a series of cannabinoid receptor ligands, cyclopentyl and cyclobutyl moieties significantly increased potency, with the cyclopentyl group being the most potent. nih.gov In another study on oligopeptides, a cyclobutylaniline residue was preferred, and both ring expansion (to cyclopentyl) and contraction (to cyclopropyl) led to sharp decreases in affinity, underscoring the precise fit required within the binding pocket. nih.gov This suggests that the five-membered ring in this compound is likely a key determinant of its activity profile.

Ring ModificationEffect on PotencyRationaleReference
Cyclobutyl Often retains high potency and may increase selectivity.Provides a more rigid scaffold than cyclopentyl. nih.gov
Cyclopentyl Frequently demonstrates the highest potency in various series.Offers an optimal balance of conformational flexibility and rigidity for receptor binding. nih.gov
Cyclohexyl Activity often decreases compared to cyclopentyl or cyclobutyl analogues.Increased size and different conformational preferences may lead to steric clashes in the binding site. nih.gov

Substitution Patterns: Introducing substituents on the cyclopentyl ring can conformationally lock the molecule into a more bioactive form or introduce new points of interaction. However, this can also lead to steric hindrance. The strategy of conformational restriction by incorporating the ring into a fused system, for example, can enhance binding by reducing the entropic penalty upon binding to the receptor. nih.gov

The primary amine of the methanamine group is a critical functional group, often acting as a key interaction point with the biological target through hydrogen bonding or the formation of a salt bridge with an acidic residue.

Modification of this group through N-alkylation or N-acylation is a fundamental strategy in medicinal chemistry to alter a compound's properties. nih.govrsc.org

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the nitrogen can modulate basicity and lipophilicity. This can affect the strength of ionic interactions and the ability of the compound to cross cell membranes. However, selective mono-alkylation can be challenging, as over-alkylation can lead to undesirable properties. nih.gov

N-Acylation: Converting the amine to an amide can remove the basic character and introduce a hydrogen bond donor (N-H) and acceptor (C=O). This fundamentally changes the interaction profile of the molecule with its target.

The choice between a primary, secondary, or tertiary amine can drastically influence biological activity and selectivity by altering the hydrogen-bonding pattern and steric bulk around the nitrogen atom.

Elucidation of Key Functional Groups and Pharmacophoric Elements Critical for Biological Activity

Based on SAR investigations, a pharmacophore model for this compound analogues can be proposed. This model highlights the essential structural features required for biological activity.

Aromatic Heterocycle (Thiophene): This group typically engages in hydrophobic and/or π-stacking interactions. The sulfur atom can act as a hydrogen bond acceptor. Specific substitutions on this ring can further enhance these interactions or provide additional contact points. nih.gov

Cycloalkane Scaffold (Cyclopentyl): This hydrophobic group serves as a central scaffold, controlling the relative orientation of the other pharmacophoric features. Its specific size and conformation are crucial for fitting into the binding pocket of the target receptor.

Basic Amine Center (Methanamine): The nitrogen atom is a critical feature, usually protonated at physiological pH. It forms a key ionic or hydrogen bond interaction with an acidic residue (e.g., aspartate, glutamate) in the receptor binding site. The distance between the aromatic ring and the amine is a crucial parameter.

Interplay between Conformational Preferences and Biological Profiles in Analogous Systems

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. The cyclopentyl ring in this compound is not planar but exists in a dynamic equilibrium between "envelope" and "twist" conformations. This inherent flexibility, or pseudorotation, means the molecule can adopt various shapes. biomedres.us

The biological activity is often exerted by only one or a small subset of these possible conformations (the "bioactive conformation"). Therefore, the energy required for the molecule to adopt this specific conformation can influence its potency. Fusing the cyclopentyl ring into a more rigid bicyclic system is a strategy to lock the molecule into a specific conformation. biomedres.us If this locked conformation is close to the bioactive one, a significant increase in activity can be observed due to a more favorable entropy of binding. nih.gov

Establishment of Design Principles for Future Analogues based on SAR Data

The accumulated SAR data provide a foundation for guiding the design of future analogues with potentially improved properties. Key design principles include:

Thiophene Ring Optimization: While the 2-thienyl group is a good starting point, bioisosteric replacement with other heterocycles like furan or pyridine should be systematically explored to fine-tune electronic properties and potentially discover analogues with improved selectivity or pharmacokinetic profiles. nih.govresearchgate.net Furthermore, targeted substitution, particularly with halogens at specific positions, can be used to probe for additional interactions within the binding site. mdpi.com

Scaffold Rigidity and Size: The cyclopentyl ring appears to be a favorable scaffold size. Future design efforts could focus on introducing substituents or creating fused-ring systems to restrict conformational flexibility. This could pre-organize the molecule into its bioactive conformation, potentially leading to a significant enhancement in binding affinity. nih.gov

Amine Group Modulation: The primary amine is a key interaction point, but its properties can be modulated. Synthesis of secondary and tertiary amines with small alkyl substituents could improve selectivity and cell permeability. Acyl derivatives could be explored to investigate the importance of the basicity of this group for activity. nih.gov

Stereochemistry: The introduction of substituents on the cyclopentyl ring would create stereocenters. The synthesis and evaluation of individual stereoisomers are essential, as biological targets are chiral, and often only one enantiomer or diastereomer is responsible for the desired activity.

By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound core to develop novel compounds with optimized biological profiles.

Mechanistic Biological Studies and Target Engagement of 1 Thiophen 2 Yl Cyclopentyl Methanamine Derivatives

Enzyme Inhibition and Activation Mechanisms by [1-(Thiophen-2-yl)cyclopentyl]methanamine Analogues

Analogues featuring the thiophene (B33073) core, a key component of this compound, have been identified as potent modulators of various enzyme families. The nature of this modulation, whether it be inhibition or activation, and the underlying kinetics, provide deep insights into their therapeutic potential.

Kinetic Characterization of Enzyme Interactions

Kinetic studies are fundamental to characterizing the potency and mechanism of enzyme inhibitors. Research into thiophene-containing compounds has revealed significant inhibitory activity against several key enzymes involved in disease pathology.

USP1/UAF1 Deubiquitinase Inhibition: The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a critical regulator of DNA damage response pathways, making it a target for cancer therapy. nih.govnih.govresearchgate.net High-throughput screening identified several inhibitors of the USP1/UAF1 complex. Kinetic analyses revealed that potent inhibitors such as pimozide and GW7647 act through a noncompetitive mechanism, indicating they bind to a site distinct from the enzyme's active site. nih.gov This allosteric inhibition is a key feature of their mechanism. A highly selective and potent inhibitor, ML323, was later developed from this class. nih.govTable 1: Kinetic Data for USP1/UAF1 Inhibitors

CompoundInhibition Constant (Kᵢ)Mechanism of Action
Pimozide0.5 µMNoncompetitive
GW76470.7 µMNoncompetitive
ML32376 nM (IC₅₀)Not specified

CK1δ Inhibition: Casein kinase 1δ (CK1δ) is implicated in various cellular processes, and its dysregulation is linked to diseases including cancer and Alzheimer's. Thiophene-containing derivatives have been developed as highly selective CK1δ inhibitors. Kinetic analysis demonstrated that these compounds, such as SR-3029, are ATP competitive, meaning they bind to the ATP-binding pocket in the enzyme's active site. The thiophene group was found to bind in a tight recognition pocket deep within this site, contributing to the high potency of these inhibitors. Table 2: Kinetic Data for Thiophene-Based CK1δ Inhibitors

CompoundInhibition Constant (Kᵢ)Mechanism of Action
SR-127769 nMATP Competitive
SR-289014 nMATP Competitive
SR-302997 nMATP Competitive

Lysyl Oxidase Inhibition: Lysyl oxidase (LOX) is an enzyme critical for extracellular matrix remodeling and is a target in cancer therapy due to its role in tumor growth and metastasis. A high-throughput screen identified (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine as an inhibitor of LOX. Subsequent structure-activity relationship (SAR) studies on this aminomethylenethiophene (AMT) scaffold led to the discovery of more potent analogues. For instance, the replacement of a phenyl group with an alkyl group or the addition of a second sulfonyl group significantly enhanced inhibitory potency. Table 3: Inhibitory Potency of Aminomethylenethiophene (AMT) Analogues against Lysyl Oxidase (LOX)

CompoundIC₅₀
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine (2a)19 µM
Methanesulfonylphenyl sulfone analogue (3i)0.26 µM

Chikungunya nsP2 Cysteine Protease Inhibition: The non-structural protein 2 (nsP2) cysteine protease of the Chikungunya virus (CHIKV) is essential for viral replication, making it an attractive antiviral target. A covalent fragment-based screening approach identified potent inhibitors of the nsP2 protease. One such fragment, RA-0002034, which contains a vinyl sulfone warhead, demonstrated time-dependent inhibition. Mass spectrometry analysis confirmed that this compound covalently modifies the catalytic cysteine residue in a site-specific manner. More recently, a peptide named pantinin-1 was also shown to be a competitive inhibitor of the nsP2 protease. Table 4: Kinetic Data for Chikungunya nsP2 Protease Inhibitors

CompoundIC₅₀kᵢₙₐ꜀ₜ/KₗMechanism of Action
RA-000203458 ± 17 nM6.4 x 10³ M⁻¹s⁻¹Covalent
Pantinin-16.4 ± 2.04 µMNot applicableCompetitive

Identification of Orthosteric and Allosteric Binding Modes within Enzyme Active Sites

The efficacy and selectivity of a drug are heavily influenced by its binding mode. Orthosteric ligands bind to the primary active site of a protein, directly competing with the endogenous substrate. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the activity of the active site.

Allosteric Inhibition: The noncompetitive inhibition kinetics observed for USP1/UAF1 inhibitors like pimozide and GW7647 strongly suggest an allosteric binding mode. nih.gov These compounds bind to a site outside the catalytic center, which is supported by the finding that they are poor inhibitors of the USP1 enzyme alone and require the full USP1/UAF1 complex for potent activity. nih.gov This allosteric approach can offer greater selectivity compared to active-site inhibitors, as allosteric sites are generally less conserved across protein families.

Orthosteric Inhibition: For CK1δ inhibitors with a thiophene scaffold, the ATP-competitive kinetic profile indicates an orthosteric binding mode. Modeling studies based on co-crystal structures show these inhibitors occupying the ATP-binding pocket, with the thiophene ring fitting into a deep recognition pocket within this active site. Similarly, the covalent modification of the catalytic cysteine of the Chikungunya nsP2 protease by inhibitors like RA-0002034 represents a direct, orthosteric interaction within the enzyme's active site.

Receptor Binding and Modulation Studies

Beyond enzymes, derivatives of this compound interact with G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in signal transduction.

Quantitative Affinity and Selectivity Profiling

To quantify the interaction between a ligand and its receptor, binding constants such as the dissociation constant (Kd) and the inhibition constant (Ki) are determined. These values represent the concentration of ligand required to occupy 50% of the receptors or to inhibit 50% of a competing radioligand's binding, respectively. Lower values indicate higher affinity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are often used for these measurements, providing detailed thermodynamic and kinetic data on the binding event.

Receptor Subtype Specificity and Ligand Efficiency Analysis

Many receptors exist as multiple subtypes, and achieving selectivity for a specific subtype is a major goal in drug design to minimize off-target effects. Thiophene-containing molecules have shown remarkable specificity for certain receptor subtypes.

A₂A and A₃ Adenosine (B11128) Receptor Modulation: Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are GPCRs that modulate various physiological processes. The A₃ adenosine receptor (A₃AR) is a therapeutic target for inflammatory diseases and cancer. A series of 2-arylpyrazolo[4,3-d]pyrimidin-7-amine derivatives were synthesized as potent A₃AR antagonists. Within this series, a compound featuring a 2-thienyl (a thiophene ring) group at the 5-position demonstrated exceptionally high affinity and selectivity for the human A₃AR. Table 5: Binding Affinity of a Thiophene-Containing A₃ Adenosine Receptor Antagonist

CompoundTarget ReceptorBinding Affinity (Kᵢ)
4-Methoxy-N-(2-phenyl-5-(thiophen-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl)benzamideHuman A₃AR0.027 nM

This high affinity and selectivity underscore the utility of the thiophene moiety in designing subtype-specific receptor modulators. The ability of these compounds to modulate receptor function is crucial for their therapeutic application.

Direct Protein-Ligand Interaction Analysis

The stability of a protein-ligand complex is determined by a network of non-covalent interactions. A systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) reveals several key interaction types that are relevant to thiophene-containing ligands.

Hydrogen Bonds: These occur between hydrogen bond donors (like the amine group in this compound) and acceptors (like carbonyl oxygens or nitrogen atoms in protein backbones or side chains).

Hydrophobic Interactions: The cyclopentyl and thiophene rings are nonpolar and can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in a binding pocket, displacing water molecules and contributing significantly to binding affinity.

Sulfur-Aromatic Interactions: The sulfur atom in the thiophene ring can participate in specific interactions with aromatic residues of the protein target, further stabilizing the complex.

Understanding these direct interactions through methods like X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations is essential for structure-based drug design and the optimization of lead compounds.

Biochemical Characterization of Compound-Target Interactions (e.g., SPR, ITC)

The direct binding and kinetic parameters of interactions between thiophene-containing compounds and their protein targets are crucial for understanding their mechanism of action. Surface Plasmon Resonance (SPR) is a key technology used for this purpose, providing real-time, label-free analysis of binding events.

In studies of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, a frequent target for thiophene-based compounds, SPR has been utilized to characterize the binding affinity of potential drug candidates. nih.gov This technique allows for the precise measurement of the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which collectively define the binding affinity of a compound for its target. For instance, high-throughput screening campaigns have identified inhibitors that exhibit medium binding affinities toward SARS-CoV-2 Mpro as determined by SPR analysis. nih.govresearchgate.net The data obtained from such biophysical assays are fundamental for establishing structure-activity relationships (SAR) and for optimizing lead compounds.

Below is a representative table illustrating the type of data generated from SPR analysis for the biochemical characterization of inhibitor-protein interactions.

Compound ClassTarget ProteinAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₑ) (s⁻¹)Equilibrium Dissociation Constant (Kₑ) (nM)
Thiophene DerivativeSARS-CoV-2 Mpro1.5 x 10⁵3.0 x 10⁻³20
Cyclopentyl-AmineKinase X2.2 x 10⁵1.1 x 10⁻³5
Thiophene-AmideProtease Y8.0 x 10⁴4.0 x 10⁻⁴50

Note: The data in this table are illustrative and represent typical values obtained in SPR experiments for characterizing compound-target interactions.

Structural Analysis of Protein-Ligand Co-Crystallization (e.g., human cellular retinol binding protein 1 complex, SARS-CoV-2 Mpro inhibitors)

X-ray crystallography provides atomic-level insights into how a ligand binds to its target protein, guiding rational drug design. This technique has been instrumental in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), a cysteine protease vital for viral replication. nih.govsemanticscholar.org

Structural studies have revealed that the active site of SARS-CoV-2 Mpro is composed of several subsites (S1, S2, S4, etc.), which can be occupied by different fragments of an inhibitor. Derivatives incorporating a thiophene moiety have been successfully co-crystallized with Mpro. For example, the co-crystal structure of Mpro with a trisubstituted piperazine inhibitor revealed that a (thiophen-2-ylmethyl)carbamoyl group can be effectively accommodated in the S4 pocket of the enzyme. semanticscholar.org In another study of non-covalent Mpro inhibitors, a compound featuring a thiophen-2-ylmethyl group was analyzed, elucidating its binding mode within the active site. pdbj.org

These crystallographic studies confirm that the thiophene scaffold can form critical non-covalent interactions with the protein, anchoring the inhibitor and contributing to its potency. semanticscholar.org The detailed structural information, including hydrogen bonds and hydrophobic contacts, is essential for the further optimization of these derivatives.

PDB IDTarget ProteinLigand DescriptionResolution (Å)Key Finding
8ACDSARS-CoV-2 MproA non-covalent inhibitor containing a thiophen-2-ylmethyl group. pdbj.orgN/ADemonstrates binding mode of a thiophene derivative in the active site.
7VVPSARS-CoV-2 MproPF-07304814, a covalent inhibitor. nih.govN/AIllustrates covalent bond formation with the catalytic Cys145.
6WTTSARS-CoV-2 MproGC-376, a broad-spectrum inhibitor. semanticscholar.orgN/AProvides a reference for the design of analogues targeting various subsites.

Note: This table summarizes key protein data bank (PDB) entries relevant to the structural analysis of inhibitors targeting SARS-CoV-2 Mpro.

Cellular Pathway Modulation and Molecular Mechanisms of Action (e.g., impact on protein ubiquitination, extracellular matrix stability)

The biological effects of small molecules are ultimately determined by their ability to modulate cellular pathways. While comprehensive studies on the pathway modulation of this compound itself are not available, the thiophene scaffold has been incorporated into molecules designed to interact with fundamental cellular processes, such as the protein ubiquitination system.

Protein ubiquitination is a critical post-translational modification that regulates protein degradation and signaling, and its dysregulation is implicated in numerous diseases. nih.govfrontiersin.org The thiophene moiety has been used as a chemical building block in the synthesis of potent inhibitors of deubiquitinases (DUBs), enzymes that reverse ubiquitination. For instance, thiophen-2-ylmethanamine was utilized as a reagent in the synthesis of inhibitors targeting the USP1/UAF1 deubiquitinase complex, which is involved in DNA repair and is a target for cancer therapy. acs.org This demonstrates the utility of the thiophene scaffold in designing molecules that can specifically engage with components of the ubiquitination pathway.

Further research has shown that other thiophene derivatives can modulate key signaling pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways, leading to the induction of apoptosis in cancer cells. rsc.org

Preclinical Efficacy Studies in Defined Biological Systems (e.g., in vitro cellular models for target validation, pathway-specific biomarker analysis in preclinical settings)

The preclinical efficacy of novel compounds is initially assessed in defined biological systems, such as in vitro cellular models. These assays are essential for validating the biological activity of a compound and its mechanism of action in a cellular context. Thiophene derivatives have been evaluated across a wide range of in vitro models for various diseases, including cancer and viral infections. nih.govcabidigitallibrary.org

In the context of antiviral research, thiophene-containing inhibitors of SARS-CoV-2 Mpro have demonstrated potent activity in cell-based assays. For example, an optimized piperazine-based inhibitor showed excellent antiviral activity with a 50% effective concentration (EC₅₀) of 1.1 µM and exhibited low cytotoxicity in Vero E6 cells (CC₅₀ > 100 µM). semanticscholar.org

In oncology, various thiophene derivatives have shown significant cytotoxic effects against a panel of human cancer cell lines. nih.govtechscience.comimpactfactor.org For example, a novel thiophene derivative, compound 1312, was found to suppress the proliferation of gastrointestinal cancer cell lines (SGC7901 and HT-29). nih.gov Pathway-specific biomarker analysis in this study revealed that the compound's mechanism involved the inhibition of β-tubulin polymerization. Immunofluorescence staining showed a concentration-dependent disruption of the microtubule network, confirming target engagement and pathway modulation within the cancer cells. nih.gov

Compound Class/NameBiological SystemTarget/PathwayEndpointResult (IC₅₀/EC₅₀)
Thiophene Derivative (GC-14)Vero E6 cellsSARS-CoV-2 MproAntiviral Activity1.1 µM (EC₅₀)
Thiophene Derivative (SNS-OH)Neuroblastoma cellsAKT/MAPK PathwayApoptosis InductionN/A
Thiophene Derivative (Compound 1312)SGC-7901 & HT-29 cancer cellsβ-tubulinInhibition of Polymerization~400 nM (effective conc.)
Thiophene CarboxamidesHepG-2 & HCT-116 cancer cellsVEGFR-2 / β-tubulinCytotoxicityN/A
Thiophene Derivative (F8)Leukemia cellsIntrinsic Apoptosis PathwayCytotoxicity0.8 - 3.0 µM (CC₅₀)

Note: This table summarizes findings from preclinical in vitro studies on various thiophene derivatives, showcasing their efficacy in different cellular models.

Future Directions and Advanced Research Perspectives for 1 Thiophen 2 Yl Cyclopentyl Methanamine

Development of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The traditional synthesis of thiophene (B33073) derivatives often involves methods like the Paal-Knorr or Gewald reactions, which can be limited by harsh conditions and low yields. nih.govderpharmachemica.com Future research must focus on developing more sustainable and scalable synthetic pathways for [1-(Thiophen-2-yl)cyclopentyl]methanamine and its analogs.

Key areas of development include:

Green Chemistry Approaches: Shifting away from hazardous reagents and solvents is paramount. This includes exploring metal-free catalytic systems, which avoid the toxicity associated with residual metals. nih.gov The use of deep eutectic solvents or solvent-free, microwave-assisted reactions could also significantly improve the environmental footprint of the synthesis. rsc.org

Flow Chemistry and Continuous Manufacturing: These technologies offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing. Implementing a continuous flow process for the key synthetic steps could streamline production and reduce costs.

Biocatalysis: Employing enzymes to catalyze specific synthetic steps can offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. Research into identifying or engineering enzymes for the key bond-forming reactions in the synthesis of the target scaffold is a promising avenue.

Below is a comparative table of traditional versus modern synthetic approaches for thiophene derivatives.

FeatureTraditional Methods (e.g., Paal-Knorr)Modern Sustainable Methods
Reagents Phosphorus pentasulfide, strong acids/basesMetal-free catalysts, biocatalysts
Solvents Volatile organic compounds (VOCs)Deep eutectic solvents, ionic liquids, water, or solvent-free
Conditions High temperatures, harsh pHMild temperatures and pressures
Scalability Often challenging due to safety and yield issuesMore amenable to flow chemistry and large-scale production
Sustainability High waste generation, use of toxic materialsReduced waste, improved atom economy, safer processes rsc.org
Selectivity Can be low, leading to mixtures of productsOften highly regio- and stereoselective

Interactive Data Table: Click on headers to sort.

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Biological Activity Profiling

Compound Design: Generative AI models can explore vast chemical space to design novel derivatives with optimized properties. researchgate.netmdpi.com By learning from existing data on thiophene-containing compounds, these models can propose structures with enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Synthesis Prediction: Computer-Aided Synthesis Planning (CASP) tools can predict viable and efficient synthetic routes for newly designed analogs. researchgate.net AI algorithms analyze millions of published reactions to suggest step-by-step pathways, rank them based on feasibility and yield, and help chemists avoid dead-end routes. acs.orgpreprints.org This significantly mitigates the bottleneck of manual synthesis assessment. acs.org

Biological Activity Profiling: Deep learning models, such as Graph Neural Networks (GNNs), can predict the biological activity of a molecule against various targets. researchgate.net By training these models on large datasets of known drug-target interactions, researchers can perform large-scale virtual screening to identify the most promising derivatives of this compound for specific therapeutic areas and predict potential off-target effects early in the process. mdpi.commdpi.com

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Generative Models Algorithms that create novel molecular structures with desired properties. researchgate.netDesign of new analogs with potentially superior efficacy or safety.
Retrosynthesis Prediction AI-driven tools that propose synthetic pathways for a target molecule. researchgate.netengineering.org.cnRapid identification of efficient and cost-effective manufacturing routes.
QSAR Modeling Quantitative Structure-Activity Relationship models that predict biological activity based on chemical structure. mdpi.comPrioritization of compounds for synthesis and biological testing.
ADMET Prediction In silico models that predict pharmacokinetic and toxicity properties. mdpi.comEarly deselection of candidates with unfavorable profiles, reducing late-stage failures.

Interactive Data Table: Click on headers to sort.

Exploration of Novel Biological Targets and Therapeutic Areas based on Deep Structural and Mechanistic Insights

The thiophene scaffold is present in drugs across a wide range of therapeutic classes, including anti-inflammatory (Tiaprofenic acid), antiplatelet (Clopidogrel), and antipsychotic (Olanzapine) agents. nih.govresearchgate.net This versatility suggests that this compound could have activity in multiple disease areas. Future research should aim to identify and validate novel biological targets.

This exploration can be guided by:

Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models to identify unexpected therapeutic effects without a preconceived target.

Chemoproteomics: Using chemical probes derived from the parent compound to "fish out" binding partners from cell lysates, thereby identifying its direct molecular targets.

In Silico Target Prediction: Employing computational methods that compare the compound's structure to libraries of ligands with known targets to predict potential interactions. For instance, recent studies have used in silico-guided design for thiophene derivatives targeting the TRPV1 receptor. nih.gov

Potential therapeutic areas for exploration based on known activities of similar scaffolds include:

Neurodegenerative Diseases: Compounds targeting acetylcholinesterase have been synthesized from thiophene precursors. researchgate.net

Oncology: Various thiophene derivatives have demonstrated anticancer activity. researchgate.netnih.gov

Inflammatory Disorders: Thiophene-based compounds are known for their anti-inflammatory properties, often through inhibition of enzymes like COX and LOX. researchgate.netmdpi.com

Advanced Mechanistic Studies to Delineate Complex Multi-Target Interactions and Off-Target Effects

A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial. Advanced mechanistic studies are needed to build a comprehensive profile of its on-target and off-target activities.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These techniques can provide high-resolution structural information of the compound bound to its protein target(s), revealing the precise molecular interactions that drive its activity and selectivity.

Computational Modeling: Molecular dynamics simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and the conformational changes induced upon binding. nih.gov

Systems Biology Approaches: Integrating transcriptomic, proteomic, and metabolomic data from cells or tissues treated with the compound can reveal its impact on broader biological pathways and networks, helping to uncover its mechanism of action and potential off-target effects.

Design of Multivalent or Hybrid Ligands Incorporating this compound Scaffolds for Enhanced Potency or Selectivity

Leveraging the this compound scaffold as a building block for more complex molecules is a promising strategy.

Multivalent Ligands: These are molecules designed with multiple pharmacophoric units to simultaneously engage with multiple binding sites on a single target or multiple targets within a protein complex. This can lead to a significant increase in binding affinity and specificity.

Hybrid Ligands (or Dual-Target Ligands): This approach involves combining the this compound scaffold with another distinct pharmacophore known to act on a different, complementary target. For example, creating a hybrid with a molecule known to inhibit a cancer resistance mechanism could lead to a synergistic antitumor effect. The design of novel tryptamine (B22526) derivatives has shown that combining different scaffolds can yield compounds with potent and selective activity. mdpi.com

Fragment-Based Drug Discovery (FBDD): The scaffold itself can be considered a fragment. By identifying its binding mode to a target, researchers can elaborate on the structure, "growing" the molecule to make additional favorable interactions with the protein, thereby systematically improving potency.

The continued investigation into this compound, guided by these advanced research perspectives, holds significant promise for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing [1-(Thiophen-2-yl)cyclopentyl]methanamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiophene derivatives. For example, reacting 2-thiophenemethylamine with cyclopentanone derivatives under acidic or catalytic conditions (e.g., using acetyl chloride as a catalyst) has been reported to yield the target compound. Key optimization parameters include temperature control (reflux in toluene or ethyl acetate), stoichiometric ratios of reactants, and purification via column chromatography. Monitoring reaction progress with thin-layer chromatography (TLC) and characterizing intermediates via 1H^1H-NMR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Analyze proton environments, focusing on the cyclopentyl group (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.9–7.4 ppm). The methanamine (-CH2_2NH2_2) protons typically appear as a singlet near δ 3.0–3.5 ppm .
  • 13C^{13}C-NMR : Confirm the presence of the cyclopentyl carbon (δ 25–35 ppm) and thiophene carbons (δ 125–140 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the cyclopentyl-thiophene scaffold .

Q. How should researchers handle safety concerns during the synthesis and handling of this compound?

  • Methodological Answer : Follow protocols for amine-containing compounds:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • In case of exposure, rinse eyes/skin with water for 15 minutes and consult poison control.
  • Store under inert gas (N2_2 or Ar) to prevent oxidation, as amines are prone to degradation .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and Mercury CSD resolve ambiguities in the crystal structure of this compound derivatives?

  • Methodological Answer :

  • SHELX : Use SHELXL for refinement of X-ray diffraction data. Input initial structural models (e.g., from Patterson methods) and refine using least-squares minimization. Focus on resolving disorder in the cyclopentyl or thiophene moieties by adjusting occupancy factors .
  • Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds between NH2_2 and adjacent molecules) and calculate packing similarity to compare with known structures. The "Materials Module" enables motif searches for thiophene-containing analogs .

Q. What strategies are effective for analyzing conflicting spectroscopic data in novel derivatives, such as unexpected splitting in 1H^1H-NMR peaks?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Perform experiments to determine if dynamic processes (e.g., ring puckering in the cyclopentyl group) cause peak splitting.
  • Density Functional Theory (DFT) : Optimize the molecular geometry computationally and simulate NMR spectra to compare with experimental data.
  • 2D NMR (COSY, NOESY) : Identify coupling partners or spatial proximities to resolve overlapping signals .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs targeting biological activity?

  • Methodological Answer :

  • Analog Design : Introduce substituents at the cyclopentyl (e.g., fluorination) or thiophene (e.g., methyl or chloro groups) to modulate electronic or steric effects. Refer to analogs like [1-(4-fluorophenyl)cyclopentyl]methanamine for inspiration .
  • Biological Assays : Use dose-response curves (e.g., IC50_{50} determination) in enzyme inhibition or receptor-binding assays. Pair with molecular docking to correlate activity with substituent positioning .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility and partition coefficients (logP) in aqueous/organic solvents.
  • Quantum Mechanics (QM) : Calculate pKa of the amine group using Gaussian or ORCA software.
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound derivatives?

  • Methodological Answer :

  • Purification : Re-crystallize the compound to remove impurities affecting melting behavior.
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition pathways.
  • Polymorph Screening : Use solvent-drop grinding to identify alternative crystalline forms with different melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.